molecular formula C26H32N2O5 B8693834 Ethyl 4-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-3,5-dimethyl-benzoate

Ethyl 4-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-3,5-dimethyl-benzoate

Cat. No. B8693834
M. Wt: 452.5 g/mol
InChI Key: GNUOKOOACFQJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-3,5-dimethyl-benzoate is a useful research compound. Its molecular formula is C26H32N2O5 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-3,5-dimethyl-benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-3,5-dimethyl-benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-3,5-dimethyl-benzoate

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 4-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoate

InChI

InChI=1S/C26H32N2O5/c1-5-31-25(30)20-14-18(3)23(19(4)15-20)27-24(29)22-16-21(7-6-17(22)2)28-10-8-26(9-11-28)32-12-13-33-26/h6-7,14-16H,5,8-13H2,1-4H3,(H,27,29)

InChI Key

GNUOKOOACFQJOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)N3CCC4(CC3)OCCO4)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-[(5-bromo-2-methyl-benzoyl)amino]-3,5-dimethyl-benzoate (0.5 g, 1.28 mmol), 1,4-dioxa-8-azaspiro(4.5)decane (0.22 g, 1.54 mmol) and Cs2CO3 (1.25 g, 3.84 mmol) in THF (10 ml) is added Pd(OAc)2 (0.04 g, 0.19 mmol) followed by racemic-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (119.7 mg, 0.19 mmol). The reaction mixture is purged with nitrogen for 5 minutes and then heated at 90° C. After 16 hours, the reaction is cooled to ambient temperature and diluted with ammonium chloride and extracted twice with EtOAc. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (silica gel) using 0-100% ethyl acetate in hexane to afford the title compound as a brown solid (0.21 g, 36.2%). Mass spectrum (m/z): 453.2 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
119.7 mg
Type
reactant
Reaction Step Two
Yield
36.2%

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